N-Terminal Acetylation Extends Plasma Stability Over 7-Fold vs. Wild-Type Calcitermin
A key limitation of native Calcitermin (WT) is its rapid degradation in human plasma, with a half-life (t1/2) of only 18 ± 3 minutes [1]. A direct comparison with its N-terminally acetylated derivative, denoted L1, shows that this single modification substantially improves stability. The L1 derivative achieves a t1/2 of more than two hours (135 min) [1]. This demonstrates a >7-fold increase in half-life, a critical parameter for researchers planning in vivo or ex vivo assays where peptide integrity must be maintained.
| Evidence Dimension | Peptide Half-Life in Human Plasma |
|---|---|
| Target Compound Data | t1/2 > 2 hours (135 min predicted) for N-terminal acetylated Calcitermin (derivative L1) |
| Comparator Or Baseline | Wild-Type (WT) Calcitermin t1/2 = 18 ± 3 minutes |
| Quantified Difference | Over 7.5-fold increase in half-life for the L1 derivative. |
| Conditions | Human plasma stability assay at 37°C, monitored by LC-MS. |
Why This Matters
This data is critical for experimental design, as it shows the native peptide is unsuitable for long-term assays, while specific terminal modifications can dramatically improve its utility, guiding downstream application development.
- [1] Leveraro, S., Garstka, K., Śliwka, P., Janek, T., Rowińska-Żyrek, M., Remelli, M., & Bellotti, D. (2023). Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin. Scientific Reports, 13, 18228. doi:10.1038/s41598-023-45437-0 View Source
